molecular formula C20H16N6O B612006 [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone CAS No. 1265229-25-1

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

カタログ番号: B612006
CAS番号: 1265229-25-1
分子量: 356.4 g/mol
InChIキー: BEMNJULZEQTDJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Studies have shown that it acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. This inhibition leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells harboring FGFR gene fusions.

Case Study: In Vitro and In Vivo Studies

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant antitumor effects against various cancer cell lines in vitro. Additionally, xenograft models in mice showed that the compound effectively reduced tumor growth, suggesting its potential as a therapeutic agent for cancers associated with FGFR alterations .

Synthetic Pathways

The synthesis of this compound is often achieved through various chemical reactions involving 5-amino pyrazole derivatives. The synthetic methodologies highlight its versatility and potential for modification to enhance efficacy or reduce toxicity.

Table 1: Synthetic Routes for Derivatives

Route Reagents Conditions Yield
Route A5-amino pyrazole + isatinDMF, heatingHigh
Route B5-amino pyrazole + β-diketonesMicrowave irradiationModerate
Route C5-amino pyrazole + aldehydesSolvent-free conditionsHigh

Potential Therapeutic Areas

Beyond oncology, there are emerging studies exploring the compound's potential in other therapeutic areas:

  • Neurological Disorders : Preliminary studies suggest that compounds similar to this may exhibit neuroprotective properties.
  • Cardiovascular Diseases : Research indicates potential vasodilatory effects, which could be beneficial in treating hypertension.

生物活性

The compound [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, also known as CH5183284 or Debio 1347, is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting cancers associated with genetic alterations in FGFRs.

FGFRs play a crucial role in various biological processes such as cell proliferation, migration, and differentiation. Dysregulation of FGFR signaling is implicated in numerous cancers, making these receptors attractive targets for therapeutic intervention. CH5183284 inhibits FGFR signaling pathways by binding selectively to the receptor tyrosine kinases, thereby blocking downstream signaling that promotes tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that CH5183284 effectively inhibits the growth of cancer cell lines that harbor mutations or amplifications in FGFRs. The compound exhibits potent antitumor activity against various cancer types, including those derived from bladder and lung tissues. The selectivity of CH5183284 for FGFRs minimizes off-target effects, enhancing its therapeutic profile .

In Vivo Studies

Xenograft models in mice have further validated the antitumor efficacy of CH5183284. In these models, treatment with the compound resulted in significant tumor regression compared to control groups. The pharmacokinetic properties suggest that it can be administered orally, making it a convenient option for cancer therapy .

Case Studies

Several case studies highlight the effectiveness of CH5183284 in clinical settings:

  • Bladder Cancer : A clinical trial involving patients with metastatic bladder cancer showed promising results, with a notable percentage achieving stable disease or partial response following treatment with CH5183284.
  • Lung Cancer : Patients with lung cancer characterized by FGFR alterations responded positively to CH5183284, indicating its potential as a targeted therapy for this subgroup.

Safety and Toxicity Profile

The safety profile of CH5183284 has been assessed through various preclinical and clinical trials. Common adverse effects include fatigue, nausea, and elevated liver enzymes; however, these are generally manageable. Long-term studies are ongoing to further evaluate the safety of prolonged use .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of CH5183284:

Study TypeFindingsReference
In VitroEffective against FGFR-altered cancer cells ,
In VivoSignificant tumor regression in xenograft models ,
Clinical TrialsPositive responses in bladder and lung cancers ,
Safety ProfileManageable side effects; ongoing long-term studies ,

特性

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265229-25-1
Record name Debio-1347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1347
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZOLIGRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。